ethyl (1H-benzimidazol-2-ylmethyl)carbamate
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Overview
Description
Ethyl (1H-benzimidazol-2-ylmethyl)carbamate is a chemical compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Mechanism of Action
Target of Action
Ethyl (1H-benzimidazol-2-ylmethyl)carbamate, also known as carbendazim, primarily targets the liver, male germ cells, blood, and the thyroid gland . It is an aneugenic substance that, like other benzimidazoles, causes aneuploidy and polyploidy in female and male germ cells of the mouse in vivo and also in somatic cells .
Mode of Action
The aneugenic effects of carbendazim are caused by the binding of the substance to tubulin proteins, which disrupts microtubule assembly and the formation of spindles at cell division, thus resulting in the malsegregation of chromosomes .
Biochemical Pathways
Carbamates may initiate, facilitate, or exacerbate pathological immune processes, resulting in immunotoxicity by induction of mutations in genes coding for immunoregulatory factors and modifying immune tolerance . Direct immunotoxicity, endocrine disruption, and inhibition of esterases activities have been introduced as the main mechanisms of carbamates-induced immune dysregulation .
Pharmacokinetics
After doses of 1000 mg/kg body weight, 10% to 15% of carbendazim was found in the faeces in the form of unchanged carbendazim
Result of Action
Carbendazim is a genotoxic, multisite carcinogen in all species tested and that cancer was the critical endpoint for human health risk assessment . The pivotal study for risk assessment was a recent drinking water bioassay in mice . The increased incidences of alveolar and bronchiolar adenoma or carcinoma in mice were considered to be the critical effect in the study .
Action Environment
It is known that humans and other non-target species are exposed to residues of these cholinesterase-inhibiting chemicals via nutritional sources, water, and/or through environmental/occupational settings due to inappropriate handling .
Biochemical Analysis
Biochemical Properties
It is known that this compound can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and can vary depending on the specific conditions of the biochemical reaction .
Cellular Effects
Ethyl (1H-benzimidazol-2-ylmethyl)carbamate can have profound effects on various types of cells and cellular processes . It has been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is rapidly and almost completely absorbed into the body, mainly through the skin and intestinal epithelial tissues . Most of the compound entering the body is hydrolyzed and excreted, but a small portion is oxidized to vinyl-amino-formate epoxides by cytochrome P450 .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . It has been shown to increase the risk of various cancer diseases, such as liver cancer, lung adenoma, lymphoma, and breast cancer
Metabolic Pathways
This compound is involved in various metabolic pathways . It interacts with several enzymes and cofactors, and can affect metabolic flux or metabolite levels
Transport and Distribution
It is likely that it interacts with various transporters or binding proteins, and these interactions can affect its localization or accumulation within cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (1H-benzimidazol-2-ylmethyl)carbamate typically involves the reaction of o-phenylenediamine with ethyl chloroformate in the presence of a base. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzimidazole ring. The overall reaction can be summarized as follows:
Formation of Intermediate: o-Phenylenediamine reacts with ethyl chloroformate in the presence of a base (e.g., triethylamine) to form an intermediate.
Cyclization: The intermediate undergoes cyclization to form the benzimidazole ring, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.
Chemical Reactions Analysis
Types of Reactions
Ethyl (1H-benzimidazol-2-ylmethyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The benzimidazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Oxidized derivatives of the benzimidazole ring.
Reduction: Reduced forms of the compound.
Substitution: Substituted benzimidazole derivatives with various functional groups.
Scientific Research Applications
Ethyl (1H-benzimidazol-2-ylmethyl)carbamate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of agricultural chemicals, such as fungicides and pesticides.
Comparison with Similar Compounds
Ethyl (1H-benzimidazol-2-ylmethyl)carbamate can be compared with other benzimidazole derivatives, such as:
- Mthis compound
- Ethyl 5-(alkoxycarbonyl)-1H-benzimidazole-2-carbamate
- Methyl 5-carbamoyl-1H-benzimidazole-2-carbamate
These compounds share similar structural features but may differ in their biological activities and applications. This compound is unique due to its specific substituents and the resulting biological properties.
Properties
IUPAC Name |
ethyl N-(1H-benzimidazol-2-ylmethyl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2/c1-2-16-11(15)12-7-10-13-8-5-3-4-6-9(8)14-10/h3-6H,2,7H2,1H3,(H,12,15)(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWTZPCXYWLUTKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NCC1=NC2=CC=CC=C2N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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